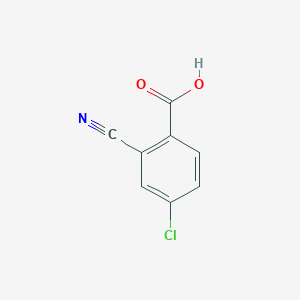

4-Chloro-2-cyanobenzoic acid

Description

Significance of Halogenated Benzoic Acid Derivatives and Nitriles in Advanced Synthetic Design

Halogenated benzoic acid derivatives and nitriles are cornerstone building blocks in the design of complex organic molecules. numberanalytics.comontosight.aiacs.org The presence of a halogen atom on the benzoic acid ring provides a reactive handle for a variety of synthetic transformations, including cross-coupling reactions and nucleophilic aromatic substitutions. acs.orgcore.ac.uk This versatility allows for the strategic introduction of diverse functional groups, enabling the construction of intricate molecular architectures. core.ac.uk The carboxyl group of benzoic acid derivatives can be readily converted into other functionalities like esters and amides, further expanding their synthetic utility. acs.orgd-nb.info

Nitriles, characterized by the cyano (-CN) group, are highly valuable precursors in organic synthesis due to their reactivity. numberanalytics.com They can be transformed into a wide array of other functional groups, such as amines and carboxylic acids, through reactions like reduction and hydrolysis. numberanalytics.com The incorporation of a nitrile group into a molecule can also enhance its pharmacological properties, making it a key strategy in drug design. nih.gov The nitrile group is considered a bioisostere of carbonyl, hydroxyl, and halogen groups, often acting as a hydrogen bond acceptor in biological systems. nih.gov

Historical Perspective on the Emergence of 4-Chloro-2-cyanobenzoic Acid as a Research Target

Current Research Landscape, Unaddressed Challenges, and Future Trajectories Pertaining to this compound in Chemical Sciences

The current research landscape for this compound and its derivatives is vibrant and expanding. A key application lies in the synthesis of novel therapeutic agents. For example, derivatives of this acid have been investigated for their potential as inhibitors of various enzymes. ontosight.ai

A significant area of application is in materials science, particularly in the development of dye-sensitized solar cells (DSSCs). The methyl ester of this compound has been used as a precursor in the synthesis of D-π-A dyes, where the cyano-benzoic acid moiety acts as an electron acceptor and anchoring group to the semiconductor surface. iphy.ac.cn

Despite the progress, challenges remain. The development of more efficient and environmentally friendly synthetic routes for this compound and its derivatives is an ongoing pursuit. Furthermore, a deeper understanding of the structure-activity relationships of its derivatives is needed to guide the design of new molecules with enhanced properties.

Future research is likely to focus on several key areas:

Novel Catalytic Systems: The development of new catalysts for the selective functionalization of the chloro and cyano groups will open up new avenues for creating complex molecules.

Advanced Materials: The unique electronic properties of this compound make it a promising candidate for the development of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Medicinal Chemistry: Further exploration of the biological activities of its derivatives could lead to the discovery of new drug candidates for a range of diseases. ontosight.ai

Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₈H₄ClNO₂ | 181.58 | - |

| 4-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | 219-221 |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | - |

| 4-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 141-143 |

| 2-Chloro-4-cyanobenzoic acid | C₈H₄ClNO₂ | 181.58 | - |

Data sourced from various chemical suppliers and databases. chembk.comnist.govchemicalbook.comfluorochem.co.ukchemicalbook.com The melting point for this compound is not consistently reported across sources.

Spectroscopic Data for Related Compounds

| Compound | Spectroscopic Technique | Key Findings |

| 4-Cyanobenzoic acid | FTIR, FT-Raman | Vibrational frequencies determined experimentally and compared with theoretical calculations. researchgate.net |

| 4-Chloro-2-nitrobenzonitrile | IR, NMR, MS | IR spectrum shows peaks at 2240 cm⁻¹ (-CN) and 1525, 1350 cm⁻¹ (-NO₂). NMR and Mass Spectrometry data also reported. google.com |

This table presents a summary of available spectroscopic data for compounds structurally related to this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPAAQLAUOXMEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of 4 Chloro 2 Cyanobenzoic Acid

Chemo- and Regioselective Synthetic Routes to 4-Chloro-2-cyanobenzoic Acid

Achieving the desired arrangement of chloro, cyano, and carboxyl groups on the benzene (B151609) ring requires precise control over the reaction conditions and the choice of synthetic strategy.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Nitrile and Carboxylic Acid Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct synthesis of this compound using a single cross-coupling reaction is not commonly reported, related strategies for the formation of cyanobenzoic acids are well-established and can be adapted.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. nih.govlibretexts.org For the synthesis of a cyanobenzoic acid derivative, a suitable starting material could be a di-halogenated benzoic acid, where one halogen is selectively replaced by a cyano group via a different method, followed by a Suzuki-Miyaura coupling to introduce another group if needed. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. nih.govyoutube.com For instance, the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid has been successfully carried out using a ligand-free Pd/C catalyst in an ethanol-water mixture at room temperature. pku.edu.cn

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org While not directly forming a carboxylic acid or nitrile, it can be used to introduce an alkyne group that can be subsequently transformed into either a cyano or a carboxylic acid group. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.gov Variations of this reaction, including copper-free and acyl-Sonogashira couplings, have been developed to broaden its scope and improve its efficiency. nih.govmdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgbyjus.comlibretexts.org This method is primarily used for the formation of substituted alkenes and may not be the most direct route to this compound. However, the functional groups introduced via the Heck reaction could potentially be converted to the desired cyano and carboxyl groups in subsequent steps. The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and beta-hydride elimination steps. byjus.comrsc.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent + Organic halide | Pd catalyst, Base | Forms C-C bonds; tolerant of various functional groups. nih.govlibretexts.org |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst | Forms C-C triple bonds; can be performed under mild conditions. wikipedia.orgorganic-chemistry.org |

| Heck | Unsaturated halide + Alkene | Pd catalyst, Base | Forms substituted alkenes; shows high trans selectivity. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Methodologies in the Introduction of Cyano and Carboxyl Groups

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgscience.gov For the synthesis of this compound, SNAr can be envisioned for the introduction of either the cyano or the carboxyl group.

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for the stabilization of the intermediate Meisenheimer complex, thus facilitating the reaction. libretexts.org In the context of this compound, if a precursor with a suitable leaving group (e.g., another halogen) at the 2- or 4-position is used, the existing chloro and the prospective cyano/carboxyl groups would activate the ring for nucleophilic attack. For instance, starting with 2,4-dichlorobenzoic acid, one could selectively substitute one of the chloro groups with a cyanide ion. The regioselectivity of this substitution would depend on the relative activation provided by the carboxyl group and the other chlorine atom.

Oxidative Transformations of Precursors

Oxidation of pre-existing functional groups on the aromatic ring is a common and effective method for introducing a carboxylic acid group.

Oxidation of Methyl Groups: A common precursor for aromatic carboxylic acids is the corresponding methyl-substituted arene. For example, 4-chloro-2-cyanotoluene could be oxidized to this compound. Various oxidizing agents can be employed for this transformation. A method for producing 3-cyanobenzoic acid involves the oxidation of 3-chloromethylbenzonitrile using hydrogen peroxide with vanadyl sulfate (B86663) and sodium tungstate (B81510) as catalysts. google.com

Electrochemical Oxidation: Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants. google.comacs.org The electrochemical oxidation of alkyl aromatic compounds can be performed in an emulsion solution of an aqueous carboxylic acid containing a transition metal salt. google.com Electrocatalytic methods have been developed to oxidize primary alcohols and aldehydes to their corresponding carboxylic acids under mild, room temperature conditions in aqueous solutions. acs.orgresearchgate.netsemanticscholar.org

Halogen Exchange Reactions for Chloro Substituent Introduction or Modification

While less common for the direct synthesis of this compound, halogen exchange reactions can be useful for modifying the halogen substituent on the aromatic ring if a different halo-substituted precursor is more readily available.

Multi-component Reactions and Tandem Sequences Incorporating Precursors for Aromatic Ring Construction

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single step. beilstein-journals.orgrsc.orgtcichemicals.comorganic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominent in the literature, the principles of MCRs could be applied to construct a similarly substituted aromatic ring. For example, a reaction could be designed to bring together precursors that would form the substituted benzoic acid in a tandem or cascade sequence.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ejcmpr.comdntb.gov.uaijpdd.org

Sustainable approaches to the synthesis of this compound and related compounds include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-derived solvents. For instance, Suzuki-Miyaura reactions have been successfully performed in aqueous media. pku.edu.cnrsc.org

Catalysis: Employing catalytic methods, especially with recyclable catalysts, to minimize waste and energy consumption. The use of heterogeneous catalysts like Pd/C in Suzuki reactions is an example of this approach. pku.edu.cn

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are inherently atom-economical. tcichemicals.comorganic-chemistry.org

Electrochemical Synthesis: As mentioned earlier, electrochemical methods can replace stoichiometric oxidants, reducing waste. acs.orgresearchgate.net The electrocarboxylation of 4-iodobenzonitrile (B145841) to synthesize 4-cyanobenzoic acid by valorizing CO2 is a prime example of a green synthetic route. mdpi.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. The direct preparation of nitriles from carboxylic acids has been demonstrated in a continuous flow system. nih.gov

Alternative Reagents: The Letts nitrile synthesis, which converts aromatic carboxylic acids to nitriles using metal thiocyanates, represents an older but direct conversion method. wikipedia.org More modern and efficient methods for this conversion are continually being developed. researchgate.netacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromobenzoic acid |

| phenylboronic acid |

| 4-chloro-2-cyanotoluene |

| 3-cyanobenzoic acid |

| 3-chloromethylbenzonitrile |

| 2,4-dichlorobenzoic acid |

| 4-iodobenzonitrile |

| 4-cyanobenzoic acid |

| benzoyl chloride |

| potassium cyanide |

| benzonitrile |

| acetic acid |

| acetamide |

| carbonyl sulfide |

| benzoic acid |

| potassium thiocyanate |

| lead(II) thiocyanate |

| zinc(II) |

| vanadyl sulfate |

| sodium tungstate |

| hydrogen peroxide |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| 2,4-dinitrofluorobenzene |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| iodobenzene |

| styrene |

| stilbene |

| potassium acetate |

| palladium chloride |

| arylmercuric halides |

| triethylamine |

| tetrakis(triphenylphosphine)palladium(0) |

| palladium(II) acetate |

| triphenylphosphine |

| PHOX |

| BINAP |

| potassium carbonate |

| sodium acetate |

| acrylates |

| oxime |

| diene |

| pyridine |

| octyl methoxycinnamate |

| naproxen |

| ethylene |

| brominated naphthalene |

| 4-hydroxyiminobenzoic acid |

| N,N-dimethylformamide (DMF) |

| t-butanol |

| 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) |

| 4-(dimethylamino)pyridine (DMAP) |

| thionyl chloride |

| oxalyl chloride |

| phosphorus pentachloride |

| phosphoryl trichloride |

| phosgene |

| p-cyanobenzoyl chloride |

| 4-cyanotoluene |

| terephthalonitrile |

| 4-aminotoluene |

| 4-amino-2-fluorotoluene |

Electrocarboxylation Techniques for CO2 Valorization in Benzoic Acid Synthesis

One of the most promising green technologies for synthesizing benzoic acid derivatives is electrocarboxylation, which utilizes carbon dioxide (CO2) as a C1 building block. mdpi.com This method represents a significant advancement in CO2 valorization, converting a greenhouse gas into value-added chemical products. mdpi.com The process typically involves the electrochemical reduction of an organic halide. For instance, in a process analogous to what would be required for this compound, 4-cyanobenzoic acid has been synthesized via the electrocarboxylation of 4-iodobenzonitrile. mdpi.com

This technique leverages the electrochemical cleavage of a carbon-halogen bond followed by the capture of CO2. mdpi.com The choice of cathode material is crucial for the reaction's efficiency; for example, using silver cathodes instead of carbon has been shown to reduce the required electrochemical potential by more than 0.4 V under certain conditions. mdpi.com This reduction in energy demand makes the process more economically viable and environmentally friendly. mdpi.com The optimization of these electrocarboxylation conditions is a key step toward developing a suitable, green process for obtaining cyanobenzoic acid derivatives. mdpi.com

Ionic Liquid (IL) and Aqueous Medium Syntheses for Reduced Environmental Impact

The use of ionic liquids (ILs) as "green solvents" is another cornerstone of modern, sustainable chemical synthesis. mdpi.com ILs are organic salts with low melting points that exhibit negligible vapor pressure, making them a safer alternative to volatile organic solvents. dcu.ieuni-mainz.descispace.com In the context of electrocarboxylation, the synergistic use of ILs with electrochemical techniques offers a more environmentally friendly pathway. mdpi.com

Ionic liquids can function as both the solvent and the electrolyte, which can avoid the need for large quantities of supporting electrolytes. mdpi.comrsc.org The cation of the IL is known to stabilize radical anion intermediates that form during the electrochemical reduction, leading to the formation of specific products in higher yields. rsc.org Common ILs are based on cations like tetraalkylammonium, pyrrolidinium, and imidazolium, paired with anions such as BF4− or PF6−. rsc.org The use of non-acidic ILs, in particular, enhances the green credentials of the electrocarboxylation process. mdpi.com This approach not only improves safety and reduces waste but can also enhance the effectiveness of the solvation process for key intermediates. mdpi.com

Development of Heterogeneous Catalysts for Enhanced Reaction Efficiency and Reusability

Heterogeneous catalysts are critical for improving reaction efficiency and sustainability in chemical manufacturing. rsc.org Unlike homogeneous catalysts, heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their reuse. This reusability is a key factor in reducing process costs and waste. The field of heterogeneous catalysis has expanded significantly, becoming a primary area in energy and environmental research. rsc.org

In syntheses relevant to this compound, heterogeneous catalysts can be employed in various steps. For example, the industrial production of chlorobenzonitriles, key precursors, often involves ammoxidation of the corresponding chlorotoluene. This process relies on complex multi-component metal oxide catalysts. google.com Furthermore, the development of novel heterogeneous catalysts for metallaphotoredox reactions enables cross-couplings under mild conditions, which can be adapted for continuous-flow systems. beilstein-journals.org Embedding these catalysts in a packed-bed reactor combines the reaction and catalyst separation into a single, efficient step. beilstein-journals.org

Atom Economy and E-Factor Analysis in Novel Synthetic Pathways

Green chemistry principles emphasize the importance of maximizing the incorporation of starting materials into the final product, a concept known as atom economy. nih.gov The E-factor, defined as the ratio of the mass of waste to the mass of the desired product, provides a quantifiable measure of a process's inefficiency. nih.govwiley-vch.de For fine chemical and pharmaceutical production, E-factors can be distressingly high, often between 5 and 100, meaning that for every kilogram of product, 5 to 100 kilograms of waste are generated. nih.gov

Analyzing novel synthetic pathways for this compound using these metrics is essential for developing truly sustainable processes. Traditional multi-step syntheses often involve stoichiometric reagents and generate significant waste, resulting in poor atom economy and high E-factors. In contrast, modern catalytic routes, such as isomerization or addition reactions, are designed to be highly atom-economical. nih.gov For example, a synthesis that proceeds via the direct carboxylation of a 4-chloro-2-cyanophenyl intermediate would have a much better atom economy than a route involving protection/deprotection steps and stoichiometric oxidants.

Below is a comparative table illustrating the application of these metrics to hypothetical synthetic pathways.

| Metric | Pathway A: Traditional (e.g., Stoichiometric Oxidation) | Pathway B: Modern (e.g., Catalytic Carboxylation) |

| Atom Economy | Low | High |

| E-Factor | High (e.g., >10) | Low (e.g., <5) |

| Reagents | Stoichiometric, often heavy metal oxidants | Catalytic, CO2 as a reagent |

| Byproducts | Significant inorganic salts and other waste | Minimal, potentially only water |

This table presents a conceptual comparison. Actual values depend on specific reagents, yields, and reaction conditions.

Industrial-Scale Synthesis and Process Intensification for this compound Production

Scale-Up Considerations and Challenges in Reaction Engineering

Translating a laboratory-scale synthesis to industrial production presents numerous challenges in reaction engineering. Key considerations for the synthesis of this compound include managing reaction kinetics, heat transfer, and mass transport within large-scale reactors. Exothermic reactions that are easily controlled in a small flask can lead to thermal runaways in a large batch reactor if not properly managed. Mixing efficiency also becomes critical to ensure uniform concentration and temperature, preventing the formation of hotspots and unwanted byproducts.

Continuous Flow Synthesis Techniques for Optimized Production (e.g., Microfluidic Reactors, Packed-Bed Reactors)

Continuous flow synthesis offers a powerful solution to many of the challenges associated with traditional batch processing, representing a key strategy for process intensification. mit.edu In a flow system, reactants are continuously pumped through a reactor, where the reaction occurs. mit.edu This approach provides superior control over reaction parameters such as temperature, pressure, and residence time. mit.edu

Microfluidic Reactors: These reactors feature channels with sub-millimeter dimensions, offering extremely high surface-area-to-volume ratios. This allows for rapid heat and mass transfer, enabling reactions to be run safely at higher temperatures and concentrations than in batch reactors, often leading to significantly reduced reaction times.

Packed-Bed Reactors: These are tubes packed with solid materials, typically a heterogeneous catalyst or a solid-supported reagent. mit.edu They are exceptionally well-suited for industrial-scale production. mdpi.com Reactant solutions flow through the packed bed, ensuring excellent contact with the catalyst. beilstein-journals.orgmdpi.com This setup simplifies catalyst separation, facilitates continuous operation over long periods, and allows for straightforward scaling by "numbering-up"—running multiple reactors in parallel. mdpi.comnih.gov For the synthesis of this compound, a packed-bed reactor containing a robust heterogeneous catalyst for a key synthetic step could enable highly efficient and automated production. beilstein-journals.orgnih.govnih.gov

| Feature | Batch Reactor | Continuous Flow Reactor (Packed-Bed/Microfluidic) |

| Heat Transfer | Poor; risk of hotspots | Excellent; precise temperature control |

| Mass Transfer | Often limited by mixing | Efficient due to small dimensions |

| Safety | Higher risk with hazardous reactions due to large volumes | Inherently safer due to small reactor volume at any given time |

| Scalability | Complex redesign of reactors | Simpler; often achieved by "numbering-up" or longer run times |

| Process Control | Manual or semi-automated | Fully automated; high consistency and product quality |

| Catalyst Handling | Requires separate filtration step | Integrated; catalyst is retained in the reactor |

Process Control and Monitoring in Large-Scale Chemical Production

The successful and efficient large-scale synthesis of this compound hinges on the implementation of a robust process control and monitoring strategy. In a manufacturing environment, maintaining precise control over reaction parameters is paramount to ensure consistent product quality, optimize yield, enhance safety, and minimize waste. This is achieved through a multi-faceted approach that combines real-time monitoring of critical process parameters (CPPs), the application of Process Analytical Technology (PAT), and the integration of sophisticated automation systems.

A well-defined process control strategy moves beyond simple batch-to-batch consistency to a more dynamic and responsive manufacturing paradigm. By continuously monitoring the chemical and physical state of the reaction, manufacturers can make real-time adjustments, thereby steering the process towards the desired outcome and mitigating deviations before they lead to out-of-specification products.

Real-Time Monitoring of Critical Process Parameters (CPPs)

The identification and meticulous monitoring of Critical Process Parameters (CPPs) are the bedrock of effective process control. For the synthesis of this compound, which may involve sensitive steps such as a Sandmeyer reaction, several parameters are crucial.

Key CPPs for the synthesis of this compound typically include:

Temperature: Many reactions in the synthesis pathway, particularly the diazotization step, are highly exothermic and temperature-sensitive. Precise temperature control is essential to prevent side reactions and ensure the stability of reactive intermediates like diazonium salts.

Pressure: Certain reactions may be conducted under specific pressure conditions to control reaction rates or maintain the liquid phase of volatile components.

pH: The pH of the reaction medium can significantly influence reaction kinetics and the solubility of reactants and products. Online pH monitoring and automated acid/base dosing systems are often employed.

Reactant Addition Rate: The controlled addition of reagents, such as the nitrite (B80452) solution in a diazotization or the cyanide source in a cyanation step, is critical to manage reaction exotherms and prevent the buildup of hazardous intermediates.

Mixing and Agitation Speed: Homogeneous mixing is vital to ensure uniform heat and mass transfer, which directly impacts reaction rate and selectivity.

Advanced sensor technologies are integrated into the reaction vessels to provide continuous data on these CPPs. This data is fed into a central control system, allowing for immediate adjustments to maintain the process within its validated operating range.

Interactive Data Table: Critical Process Parameters and Monitoring Techniques

| Critical Process Parameter | Typical Range (Illustrative) | Monitoring Technique | Control Strategy |

| Diazotization Temperature | 0 - 5 °C | In-situ temperature probes (e.g., Pt100) | Automated cooling jacket with feedback control |

| Cyanation Temperature | 80 - 100 °C | In-situ temperature probes | Automated heating/cooling system |

| pH during Diazotization | 1.0 - 2.0 | Online pH electrodes | Automated addition of acid/base |

| Nitrite Addition Rate | 0.5 - 2.0 L/min | Mass flow controllers | Programmed logic controller (PLC) based on reaction progress |

| Agitation Speed | 100 - 300 RPM | Motor speed sensors | Variable frequency drive (VFD) on the agitator motor |

Process Analytical Technology (PAT) for In-Situ Analysis

Process Analytical Technology (PAT) represents a paradigm shift in pharmaceutical and fine chemical manufacturing, moving from a reliance on offline, retrospective quality testing to a system of in-process, real-time analysis and control. The goal of PAT is to understand and control the manufacturing process based on timely measurements of critical quality and performance attributes of raw and in-process materials.

For the production of this compound, PAT can be applied at various stages:

Reaction Monitoring: In-situ spectroscopic techniques can be used to follow the progress of the reaction in real-time.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can monitor the disappearance of starting materials and the appearance of the product and any key intermediates by tracking their unique vibrational fingerprints. This allows for the precise determination of reaction endpoints, ensuring the reaction is complete without unnecessary extensions of cycle time.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This can be useful for monitoring the concentration of specific chromophoric species in the reaction mixture.

Crystallization Monitoring: The crystallization of the final this compound product is a critical step that determines its purity and physical properties.

Focused Beam Reflectance Measurement (FBRM): This PAT tool provides real-time information on particle size and distribution during crystallization, allowing for precise control over the cooling profile and seeding to achieve the desired crystal morphology.

Particle Vision and Measurement (PVM): This technology provides real-time images of the crystals, offering insights into their shape and potential for agglomeration.

The data generated by these PAT tools can be used to build predictive models that enhance process understanding and control.

Interactive Data Table: PAT Applications in this compound Synthesis

| Process Stage | PAT Tool | Parameter Monitored | Benefit |

| Diazotization Reaction | In-situ FTIR/Raman | Concentration of reactant and diazonium intermediate | Real-time reaction endpoint determination, improved safety |

| Cyanation Reaction | Online HPLC | Conversion of intermediate to product, impurity profiling | Optimization of reaction conditions, yield maximization |

| Crystallization | FBRM, PVM | Crystal size distribution, particle count, crystal shape | Consistent product quality, improved filtration and drying |

Automation and Control Systems

Automation is the key to translating the vast amount of data from real-time monitoring and PAT into precise process control. In the large-scale production of this compound, automated systems are responsible for executing the manufacturing process according to a predefined recipe, while also having the capability to make intelligent adjustments based on in-process data.

Modern chemical plants utilize advanced control systems such as:

Distributed Control Systems (DCS): A DCS is a centralized system that controls and monitors the entire manufacturing process. It integrates data from all sensors and analytical instruments and executes control strategies to maintain the process within the desired parameters.

The benefits of automation in this context are numerous:

Enhanced Reproducibility: Automated systems execute the process in the same way every time, eliminating the variability associated with manual operations.

Improved Safety: Automation can handle hazardous materials and perform critical operations in a controlled and predictable manner, reducing the risk of human error.

Increased Efficiency: Automated systems can optimize process parameters in real-time to maximize yield and throughput, and they can operate continuously with minimal human intervention.

Data Integrity: Automated systems provide a secure and reliable record of all process data, which is essential for regulatory compliance and continuous process improvement.

Reactivity and Transformational Chemistry of 4 Chloro 2 Cyanobenzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group (–COOH) is a primary site for a variety of chemical modifications, including nucleophilic acyl substitution, reduction, and decarboxylation.

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles, leading to the formation of several important derivatives such as esters, amides, and acyl halides.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This equilibrium reaction, known as Fischer esterification, can be driven to completion by removing the water formed as a byproduct. msu.edumasterorganicchemistry.com For 4-Chloro-2-cyanobenzoic acid, this reaction yields the corresponding alkyl 4-chloro-2-cyanobenzoate.

Amidation: The formation of amides from carboxylic acids can be achieved by first converting the acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. libretexts.org Direct amidation is also possible using coupling agents that activate the carboxylic acid. researchgate.net These methods convert this compound into N-substituted 4-chloro-2-cyanobenzamides.

Acyl Halide Formation: Acyl halides are highly reactive carboxylic acid derivatives and serve as valuable intermediates in synthesis. libretexts.org They are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org This converts this compound into 4-chloro-2-cyanobenzoyl chloride.

| Reaction Type | Starting Material | Reagent(s) | Product |

| Esterification | This compound | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 4-chloro-2-cyanobenzoate |

| Amidation | This compound | 1. SOCl₂ 2. Amine (e.g., Ammonia) | 4-Chloro-2-cyanobenzamide |

| Acyl Halide Formation | This compound | Thionyl chloride (SOCl₂) | 4-Chloro-2-cyanobenzoyl chloride |

The reduction of carboxylic acids requires potent reducing agents due to the low reactivity of the carboxyl group.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids to primary alcohols. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further. libretexts.org Applying this to this compound would yield (4-chloro-2-cyanophenyl)methanol. It is important to note that LiAlH₄ will also reduce the nitrile group. Selective reduction of the carboxylic acid in the presence of a nitrile is challenging and typically requires protection of the nitrile group or the use of milder, more selective reagents like boranes.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is difficult to achieve directly as most reagents capable of reducing the acid will also reduce the resulting aldehyde. youtube.com This transformation usually involves a multi-step process, such as converting the carboxylic acid to an acyl halide or ester, which can then be reduced to an aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBALH).

| Transformation | Starting Material | Reagent(s) | Product |

| Reduction to Alcohol | This compound | Lithium aluminum hydride (LiAlH₄) | (4-Chloro-2-cyanophenyl)methanol |

| Reduction to Aldehyde | This compound | 1. SOCl₂ 2. LiAl(O-t-Bu)₃H | 4-Chloro-2-cyanobenzaldehyde |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures. The mechanism for the decarboxylation of aromatic acids under acidic conditions is thought to involve an electrophilic attack by a proton on the carbon atom bearing the carboxyl group, which displaces the CO₂ group. nist.gov The presence of electron-withdrawing groups, such as the chloro and cyano substituents on this compound, generally makes this type of electrophilic substitution more difficult, suggesting that harsh reaction conditions would be necessary for decarboxylation. The reaction would yield 3-chlorobenzonitrile.

| Reaction Type | Starting Material | Conditions | Product(s) |

| Decarboxylation | This compound | High Temperature, Acid or Base Catalysis | 3-Chlorobenzonitrile + CO₂ |

Reactions Involving the Nitrile Functional Group

The cyano group (–C≡N) is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.

The hydrolysis of nitriles can be catalyzed by either acid or base and proceeds in a stepwise manner. libretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., HCl), the nitrile is heated, leading first to the formation of an amide intermediate (4-chloro-2-carbamoylbenzoic acid). lumenlearning.com Continued heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid, yielding 4-chloro-1,2-benzenedicarboxylic acid (4-chlorophthalic acid) and an ammonium (B1175870) salt. libretexts.orgbyjus.com

Base-Catalyzed Hydrolysis: When heated with an aqueous base (e.g., NaOH), the nitrile is converted to the amide, which is then further hydrolyzed to the salt of the carboxylic acid (sodium 4-chloro-1,2-benzenedicarboxylate). libretexts.orglibretexts.org Ammonia gas is evolved during this process. libretexts.org Subsequent acidification of the reaction mixture would protonate the carboxylate salt to give the free dicarboxylic acid.

| Reaction Type | Starting Material | Reagent(s) / Conditions | Intermediate Product | Final Product (after workup) |

| Acidic Hydrolysis | This compound | H₃O⁺, Heat | 4-Chloro-2-carbamoylbenzoic acid | 4-Chloro-1,2-benzenedicarboxylic acid |

| Alkaline Hydrolysis | This compound | 1. NaOH(aq), Heat 2. H₃O⁺ | 4-Chloro-2-carbamoylbenzoic acid | 4-Chloro-1,2-benzenedicarboxylic acid |

The nitrile group can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents or catalytic hydrogenation.

Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles to primary amines. libretexts.orgchemguide.co.uk This reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org This would convert this compound to 2-(aminomethyl)-4-chlorobenzoic acid. Note that LiAlH₄ will also reduce the carboxylic acid group simultaneously.

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. chemguide.co.ukresearchgate.net This method can sometimes be more selective than using hydride reagents, although high pressures and temperatures may be required.

| Reaction Type | Starting Material | Reagent(s) | Product |

| Nitrile Reduction | This compound | 1. LiAlH₄ 2. H₂O | 2-(Aminomethyl)-4-chlorobenzoic acid |

| Catalytic Hydrogenation | This compound | H₂, Raney Ni Catalyst | 2-(Aminomethyl)-4-chlorobenzoic acid |

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions for Heterocycle Formation)

The nitrile group in this compound can participate in cycloaddition reactions, most notably in [3+2] dipolar cycloadditions, to form five-membered heterocyclic rings. A prominent example of this reactivity is the synthesis of tetrazoles from nitriles and azides. This reaction is a powerful tool in medicinal chemistry for the creation of bioisosteres of carboxylic acids.

The reaction of the nitrile functionality with an azide (B81097) source, such as sodium azide (NaN₃), proceeds via a concerted [3+2] cycloaddition mechanism. acs.org This process involves the 1,3-dipolar azide species reacting with the nitrile (the dipolarophile) to form the stable, aromatic tetrazole ring. The reaction is often facilitated by catalysts, such as zinc(II) salts, which activate the nitrile group towards cycloaddition, allowing the reaction to proceed readily in solvents like water. organic-chemistry.orgresearchgate.net The scope of this transformation is broad, encompassing a variety of aromatic and aliphatic nitriles. organic-chemistry.org

For this compound, this reaction would yield the corresponding tetrazolyl-substituted chlorobenzoic acid. The electron-withdrawing nature of the chloro and carboxylic acid substituents on the aromatic ring is expected to influence the electronic properties of the nitrile, potentially affecting the reaction rate. Computational studies on related systems suggest that the activation barriers for tetrazole formation correlate with the electron-withdrawing potential of the substituents on the nitrile. researchgate.net

Table 1: Key Transformation - Tetrazole Formation

| Reactant | Reagent | Product | Reaction Type |

|---|

Nucleophilic Addition to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions, which are fundamental to the transformation of nitriles into other functional groups.

Reduction to Amines and Aldehydes:

The nitrile group can be completely reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com This reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. Alternatively, partial reduction to an aldehyde (-CHO) can be achieved using a bulkier, less reactive hydride reagent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. masterorganicchemistry.comchemistrysteps.comchemistrysteps.com DIBAL-H delivers a single hydride to the nitrile, forming an imine intermediate which is then hydrolyzed to the aldehyde upon aqueous workup.

Addition of Organometallic Reagents:

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon nucleophiles that can add to the electrophilic carbon of the nitrile group. libretexts.orgnih.gov This reaction, followed by acidic hydrolysis of the resulting imine intermediate, is a valuable method for the synthesis of ketones. For instance, reacting this compound with a Grignard reagent would yield a 2-acyl-4-chlorobenzoic acid derivative after workup. It is important to note that the acidic proton of the carboxylic acid group would first react with the Grignard reagent, requiring the use of excess Grignard reagent or protection of the carboxylic acid. libretexts.org

Table 2: Nucleophilic Addition Reactions of the Nitrile Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Full Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |

| Partial Reduction | 1. DIBAL-H 2. H₂O | Aldehyde (-CHO) |

Reactivity of the Aromatic Ring and the Chloro Substituent

Electrophilic Aromatic Substitution (EAS) Pattern and Control

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. However, the presence of multiple substituents on the aromatic ring of this compound makes the prediction of the substitution pattern complex. The outcome is governed by the cumulative directing and activating/deactivating effects of the existing groups.

All three substituents—chloro (-Cl), cyano (-CN), and carboxylic acid (-COOH)—are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.comlibretexts.org This is due to their electron-withdrawing nature through inductive and/or resonance effects.

Regarding the directing effect:

Chloro (-Cl): This is an ortho, para-director. Although it deactivates the ring inductively, it can donate lone pair electron density through resonance, which stabilizes the cationic intermediate (sigma complex) when attack occurs at the ortho and para positions. pressbooks.pub

Cyano (-CN) and Carboxylic Acid (-COOH): These are meta-directors. They strongly withdraw electron density from the ring through both inductive and resonance effects, destabilizing the sigma complexes for ortho and para attack more than for meta attack. pressbooks.pub

In a polysubstituted ring, the directing effect is generally controlled by the most activating group. masterorganicchemistry.com However, in this case, all groups are deactivating. The chloro group, being the least deactivating of the three and an ortho, para-director, will compete with the meta-directing influence of the cyano and carboxyl groups. The positions on the ring are C1-COOH, C2-CN, C3-H, C4-Cl, C5-H, and C6-H.

The -COOH group directs meta to C3 and C5.

The -CN group directs meta to C4 (occupied) and C6.

The -Cl group directs ortho to C3 and C5, and para to C1 (occupied).

The directing effects converge on positions C3 and C5. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur primarily at the C5 position, as it is ortho to the chloro group and meta to the carboxylic acid group. Attack at C3 would be sterically hindered by the adjacent carboxylic acid and cyano groups.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position and Directed Functionalization

Aryl halides are typically unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups positioned ortho or para to the halogen can activate the ring for nucleophilic aromatic substitution (SNAr). rsc.org

In this compound, the chloro group at C4 is positioned ortho to the cyano group at C2 and para to the carboxylic acid group at C1. Both the cyano and carboxyl groups are potent electron-withdrawing groups. Their presence significantly depletes the electron density of the aromatic ring, particularly at the carbon atom bearing the chloro substituent, making it highly susceptible to attack by nucleophiles.

The SNAr mechanism involves a two-step addition-elimination process. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing cyano and carboxyl groups, which provides a strong thermodynamic driving force for the reaction. In the second step, the chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored. masterorganicchemistry.com

This reactivity allows for the selective functionalization at the C4 position, enabling the synthesis of a wide array of derivatives by displacing the chloro group with various nucleophiles.

Metal-Mediated Cross-Coupling Reactions (e.g., for the chloro group)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent on this compound serves as a handle for such transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. researchgate.net This is a versatile method for synthesizing biaryl compounds or introducing alkyl or vinyl groups. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, creating a new C-C bond. organic-chemistry.orglibretexts.org This reaction is also catalyzed by a palladium complex in the presence of a base.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.orgrsc.org It is a powerful method for synthesizing aryl amines and is catalyzed by palladium complexes with specialized phosphine ligands. This provides an alternative to classical methods like SNAr for C-N bond formation.

These cross-coupling reactions offer a modular approach to modify the this compound scaffold, allowing for the introduction of diverse molecular fragments with high functional group tolerance.

Synergistic Reactivity of Multi-functional Groups in Complex Transformations

The true synthetic utility of this compound lies in the ability to orchestrate reactions that take advantage of the different reactivity of its multiple functional groups. Synthetic strategies can be designed where the groups react sequentially or in tandem to build complex molecular architectures.

An illustrative example of such a multi-step transformation can be envisioned based on known chemical processes. For instance, a synthetic sequence could begin with the nucleophilic aromatic substitution (SNAr) of the chloro group. The resulting product, now bearing a new substituent at the C4 position, could then undergo transformation at the nitrile or carboxylic acid positions.

A documented process for a related compound, 2-chloro-4-nitrobenzoic acid, highlights this potential. In this process, the chloro group is first displaced via a halogen exchange reaction (an SNAr type reaction). Subsequently, the nitro group is reduced to an amine. This amino group is then converted into a diazonium salt, which is finally displaced by a cyanide ion to install the nitrile group. google.com This sequence demonstrates how different functional groups on a substituted benzoic acid can be manipulated in a controlled manner to achieve a target structure.

For this compound, a potential synergistic transformation could involve an intramolecular reaction. For example, if the chloro group is replaced by a nucleophile containing a hydroxyl or amino group via an SNAr reaction, the resulting intermediate could potentially undergo an intramolecular cyclization by attacking the nitrile or the carboxylic acid (or a derivative thereof), leading to the formation of complex heterocyclic systems. The specific reaction pathways would depend on the reagents and conditions employed, showcasing the versatile nature of this multifunctional building block.

Chemoselectivity and Regioselectivity in Multi-step Synthesis

The inherent differences in the reactivity of the carboxylic acid, chloro, and cyano functionalities of this compound are the cornerstone of its utility in multi-step synthesis. Chemists can selectively target one functional group while leaving the others intact, a concept known as chemoselectivity. Furthermore, the substitution pattern on the benzene ring dictates the regioselectivity of subsequent reactions, guiding the position of new chemical bonds.

A prime example of this controlled reactivity is observed in the synthesis of substituted quinazolinones, a class of compounds with a broad spectrum of biological activities. A hypothetical, yet chemically sound, multi-step synthesis starting from this compound can illustrate these principles.

Step 1: Amide Formation (Chemoselective)

The synthesis can be initiated by the selective conversion of the carboxylic acid to an amide. This transformation is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine (R-NH₂). The chloro and cyano groups are generally unreactive under these conditions, showcasing the chemoselectivity of this initial step.

| Reactant | Reagents | Product | Selective Functional Group |

| This compound | 1. SOCl₂ 2. R-NH₂ | 4-Chloro-2-cyanobenzamide derivative | Carboxylic Acid |

Step 2: Nucleophilic Aromatic Substitution (Regioselective)

The resulting 4-Chloro-2-cyanobenzamide can then undergo nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the cyano and amide groups activates the chloro substituent, making it susceptible to displacement by a nucleophile. The position of this substitution is regioselectively controlled at the C-4 position, where the chlorine atom is located. For instance, reaction with a primary amine (R'-NH₂) would yield a 4-amino-2-cyanobenzamide derivative.

| Reactant | Reagent | Product | Regioselectivity |

| 4-Chloro-2-cyanobenzamide derivative | R'-NH₂ | 4-(Alkylamino)-2-cyanobenzamide derivative | Substitution at C-4 |

Step 3: Intramolecular Cyclization

The final step in this illustrative synthesis would involve the intramolecular cyclization of the 4-amino-2-cyanobenzamide intermediate to form the quinazolinone ring. This can often be achieved by heating or by using a catalyst. The cyano group is transformed into a part of the heterocyclic ring system.

This multi-step sequence highlights how the distinct reactivity of each functional group in this compound can be harnessed to build a more complex molecule in a controlled and predictable manner.

Tandem Reactions and Cascade Processes Utilizing Multiple Functionalities

The strategic arrangement of functional groups in this compound also opens the door to more advanced synthetic strategies, such as tandem reactions and cascade processes. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability.

Hypothetical Tandem Reaction for Benzodiazepine (B76468) Synthesis:

Consider a derivative of this compound where the carboxylic acid has been converted to an amide with a tethered nucleophile. For instance, reaction with an amino alcohol could yield an intermediate poised for a tandem reaction.

Initiation: Reduction of the Cyano Group

The process could be initiated by the selective reduction of the cyano group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

Cascade: Intramolecular Cyclizations

The newly formed amine, being a potent nucleophile, could then trigger a cascade of intramolecular cyclizations. First, it could attack the amide carbonyl, forming a seven-membered ring, a key feature of benzodiazepines. Subsequently, the hydroxyl group at the end of the tether could participate in a second cyclization, potentially leading to a more complex, fused ring system.

This hypothetical cascade, initiated by the transformation of a single functional group, demonstrates the potential of this compound and its derivatives to participate in complex, multi-bond-forming sequences. The precise outcome of such a reaction would be highly dependent on the nature of the tether and the reaction conditions.

Applications of 4 Chloro 2 Cyanobenzoic Acid As a Key Synthetic Intermediate

Precursor for Advanced Organic Materials and Polymers

The distinct functionalities of 4-Chloro-2-cyanobenzoic acid make it an attractive starting material for the creation of sophisticated organic materials with tailored properties. Its ability to participate in various polymerization and assembly processes has led to its exploration in the synthesis of functional polymers, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and as a precursor in liquid crystal technologies.

Monomer in Controlled Polymerization Reactions for Functional Polymer Synthesis

While specific research detailing the use of this compound as a monomer in controlled polymerization reactions is not extensively documented in publicly available literature, the general class of cyanobenzoic acids is recognized for its potential in creating functional polymers. The carboxylic acid and cyano groups can be modified to introduce polymerizable functionalities, allowing for its incorporation into polymer chains. Such monomers can be valuable in the synthesis of polymers for a variety of applications, including pharmaceuticals and agrochemicals. The presence of the chloro and cyano substituents on the aromatic ring can influence the electronic properties and reactivity of the resulting polymer.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of organic linkers or building blocks that connect metal ions (in MOFs) or are self-assembled through strong covalent bonds (in COFs). A supplier of fine chemicals lists this compound as a potential organic monomer for the synthesis of COFs, suggesting its utility as a building block for these advanced porous materials. The carboxylic acid group can coordinate with metal centers in MOF synthesis, while the aromatic ring with its substituents can form the extended, porous networks characteristic of COFs.

Role in Liquid Crystal Technologies (as a precursor)

Role in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the carboxylic acid, cyano, and chloro-substituted aromatic ring in this compound makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Benzimidazoles, Benzotriazoles, Quinoxalinones)

The synthesis of various nitrogen-containing heterocycles can be envisaged starting from this compound or its derivatives. For instance, in the synthesis of certain quinoxalinone derivatives, a related compound, 2-chlorobenzoic acid, is used as a starting material. organic-chemistry.org This suggests that this compound could similarly be activated and reacted with appropriate diamines to form the quinoxalinone ring system.

A study on the synthesis of novel quinoxaline derivatives as antitumor agents utilized 4-chloro-2-nitroaniline as a starting material. nih.gov This precursor, through a series of reactions including reduction of the nitro group to an amine, could conceptually be derived from or lead to structures related to this compound, highlighting a potential synthetic pathway to quinoxalines.

While direct synthetic routes from this compound to quinolines , indoles , benzimidazoles , and benzotriazoles are not explicitly detailed in the readily available scientific literature, the functional groups present on the molecule provide handles for various cyclization strategies common in the synthesis of these heterocycles.

Synthesis of Oxygen and Sulfur-Containing Heterocycles

The synthesis of oxygen and sulfur-containing heterocycles often involves the reaction of precursors bearing carboxylic acid and other functional groups. The carboxylic acid moiety of this compound can be transformed into esters, acid chlorides, or amides, which are versatile intermediates for the construction of oxygen-containing heterocycles such as coumarins, chromones, and benzofurans.

Similarly, the presence of the reactive sites on this compound allows for its potential use in the synthesis of sulfur-containing heterocycles. These compounds are of significant interest due to their wide range of biological activities. digitellinc.com The synthesis of such heterocycles often involves reactions with sulfur-containing reagents that can interact with the functional groups on the benzoic acid ring to form the desired heterocyclic system.

Contribution to Complex Molecule Synthesis

The utility of a synthetic intermediate is defined by its successful incorporation into the construction of more complex molecular architectures. Halogenated and cyanated benzoic acids, in general, offer versatile reactive handles for a variety of chemical transformations. The chlorine atom can participate in nucleophilic aromatic substitution or cross-coupling reactions, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, and the existing carboxylic acid allows for standard amide bond formations and esterifications. However, specific documented strategies employing this compound in the synthesis of natural products or as a fragment in drug discovery are not prevalent in the reviewed literature.

Strategies in Total Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products often involves the assembly of complex scaffolds from simpler, functionalized building blocks. A search for the use of this compound in this area did not yield specific examples of its incorporation into the synthesis of a known natural product or bioactive molecule. Synthetic strategies in this field are highly specific to the target molecule, and it appears that other benzoic acid derivatives have been more commonly employed or documented.

Fragment-Based Approaches in Drug Discovery (as a synthetic building block)

Fragment-based drug discovery (FBDD) relies on identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then grown or linked to produce more potent, lead-like compounds. A molecule like this compound possesses the characteristics of a potential fragment or a building block for elaborating a fragment.

Despite its suitable characteristics as a synthetic building block, a thorough review of the literature did not reveal specific case studies or research articles where this compound is explicitly used as a starting fragment or a subsequent building block in a fragment-based drug discovery campaign. The selection of fragments and building blocks is vast, and while this compound is commercially available, its specific application in this context is not well-documented in peer-reviewed sources.

Advanced Analytical Methodologies for Research on 4 Chloro 2 Cyanobenzoic Acid and Its Derivatives

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation of Intermediates and Products

Spectroscopy is a cornerstone in the analysis of molecular structures and reaction dynamics. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information on atomic connectivity, functional groups, and the presence of transient species like radicals.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic compounds in solution. For derivatives of 4-Chloro-2-cyanobenzoic acid, one-dimensional (1D) NMR (¹H and ¹³C) provides initial data on the chemical environment of hydrogen and carbon atoms. However, for unambiguous assignment and complex structural elucidation, advanced two-dimensional (2D) NMR techniques are essential. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and those further away, respectively. This is particularly useful in confirming the regiochemistry of substitution on the aromatic ring.

Solid-State NMR (ssNMR) extends this analytical capability to solid samples, which is invaluable for monitoring heterogeneous reactions where reactants, catalysts, or products are in the solid phase. researchgate.net For instance, in-situ monitoring of a solid-liquid reaction involving a derivative of this compound can be achieved using specialized NMR probes that allow for sample mixing during acquisition. researchgate.net This provides real-time kinetic data and insight into reaction mechanisms that are not accessible through conventional solution-state NMR. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 (-COOH) | - | ~165 | H3, H5 |

| C2 (-CN) | - | ~117 | H3 |

| C3 | ~8.1 | ~135 | H5 |

| C4 (-Cl) | - | ~140 | H3, H5 |

| C5 | ~7.8 | ~130 | H3 |

| C6 | ~7.9 | ~132 | - |

| -COOH | ~13.5 (broad) | - | C1, C6 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov The data obtained are used to identify functional groups present in reactants, intermediates, and products, making these methods highly effective for tracking the progress of a reaction. For this compound, key vibrational modes include the nitrile (C≡N) stretch, the carbonyl (C=O) stretch of the carboxylic acid, the O-H stretch, and various aromatic ring vibrations.

IR spectroscopy is particularly sensitive to polar functional groups, providing strong signals for the C=O and O-H groups. nih.gov Raman spectroscopy, conversely, is more sensitive to non-polar, symmetric bonds and is excellent for observing the C≡N and aromatic ring stretching modes. nih.gov A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed spectral bands to specific molecular motions. rasayanjournal.co.inresearchgate.netnih.gov This detailed analysis can reveal subtle structural changes, such as those induced by intermolecular hydrogen bonding or changes in crystal packing. kaist.ac.kr

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Notes |

| O-H stretch (Carboxylic acid) | IR | 3300 - 2500 (broad) | Broadness due to hydrogen bonding. |

| Aromatic C-H stretch | IR, Raman | 3100 - 3000 | Typically weak to moderate intensity. rasayanjournal.co.in |

| Nitrile (C≡N) stretch | IR, Raman | 2240 - 2220 | A sharp, characteristic band. rasayanjournal.co.in |

| Carbonyl (C=O) stretch | IR | 1720 - 1680 | Strong intensity. Position depends on dimerization. |

| Aromatic C=C stretch | IR, Raman | 1600 - 1450 | Multiple bands characteristic of the benzene (B151609) ring. rasayanjournal.co.in |

| C-O stretch (Carboxylic acid) | IR | 1320 - 1210 | Coupled with O-H bending. rasayanjournal.co.in |

| C-Cl stretch | IR, Raman | 850 - 550 | Can be weak and difficult to assign definitively. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While many reactions of benzoic acid derivatives proceed through ionic mechanisms, certain transformations, particularly those initiated by light, high temperature, or specific redox agents, can involve radical intermediates. EPR spectroscopy is the most direct method for observing these transient species. nih.gov

If a reaction involving this compound is suspected to proceed via a radical mechanism (e.g., radical-mediated decarboxylation or substitution), EPR can provide crucial evidence. nih.gov By trapping the short-lived radical intermediates at low temperatures or using spin-trapping agents, EPR can help identify the structure of the radical through analysis of its g-factor and hyperfine coupling constants. nih.govresearchgate.net This information is instrumental in confirming proposed reaction mechanisms that would otherwise be purely speculative.

Chromatographic and Separation Science Methodologies in Reaction Monitoring and Purification

Chromatography is essential for separating complex mixtures, allowing for the quantification of reactants and products and the purification of target compounds. High-performance liquid chromatography and gas chromatography are the primary tools used for these purposes in the context of this compound research.

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound and for monitoring the progress of its synthesis or subsequent reactions. ekb.eg Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier like formic or phosphoric acid), is the most common mode for this analysis. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2-µm particles, which operate at higher pressures to provide significantly faster analysis times and superior resolution compared to traditional HPLC. lcms.czlcms.cz This allows for high-throughput screening of reaction conditions and more accurate purity assessments by separating closely eluting impurities. lcms.cz The progress of a reaction can be accurately monitored by taking aliquots at various time points and quantifying the disappearance of starting materials and the appearance of products by measuring their peak areas.

Table 3: Example HPLC/UPLC Method Parameters for Analysis

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 2 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to its high polarity and low volatility, this compound itself is not suitable for direct GC-MS analysis. However, the technique is highly valuable for analyzing more volatile derivatives, byproducts, or intermediates that may be present in a reaction mixture.

To make carboxylic acids like this compound amenable to GC analysis, a chemical derivatization step is typically required. jfda-online.com Esterification, for example, by reaction with methanol to form the corresponding methyl ester (Methyl 4-chloro-2-cyanobenzoate), significantly increases volatility. The derivatized sample can then be injected into the GC-MS, where compounds are separated based on their boiling points and are subsequently identified by their unique mass fragmentation patterns. This approach is particularly useful for detecting and identifying trace-level impurities that may not be easily observed by other methods.

Preparative Chromatography for Isolation of Novel Derivatives

Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of novel derivatives synthesized from this compound. gilson.comshimadzu.com Unlike analytical HPLC, which focuses on quantification, preparative HPLC is designed to separate and collect larger quantities of a specific compound from a reaction mixture, enabling further structural analysis and biological testing. youtube.com The scalability of this method allows for purification from milligram to gram scales. gilson.com

A common strategy for the purification of polar aromatic compounds, such as derivatives of this compound, is reversed-phase HPLC. sielc.com In a typical application, a crude reaction mixture containing a newly synthesized amide derivative, N-benzyl-4-chloro-2-cyanobenzamide, is dissolved in a suitable solvent and injected onto a preparative C18 column. The separation is achieved by applying a gradient of a polar mobile phase (e.g., water with a small percentage of an acid like formic acid to improve peak shape) and a less polar organic mobile phase (e.g., acetonitrile).

The components of the mixture are separated based on their hydrophobicity. The more polar unreacted starting material and byproducts elute from the column first, while the desired, typically more hydrophobic, product is retained longer. A UV detector is commonly used to monitor the column effluent, and fractions are collected as the desired compound elutes. The purity of the collected fractions is then confirmed using analytical HPLC.

Illustrative Example of a Preparative HPLC Separation:

The table below outlines a hypothetical purification of N-benzyl-4-chloro-2-cyanobenzamide from a crude reaction mixture.

| Parameter | Value |

| Instrument | Agilent 1290 Infinity II Preparative LC System |

| Column | Agilent ZORBAX Rx-C18 Preparative Column, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Sample Load | 200 mg of crude product |

Research Findings from Fraction Analysis:

| Fraction ID | Elution Time (min) | Compound | Purity (%) | Yield (mg) |

| F1 | 4.5 | This compound (unreacted) | >99 | 15 |

| F2 | 8.2 | Unknown Byproduct | 97 | 22 |

| F3 | 12.7 | N-benzyl-4-chloro-2-cyanobenzamide | >99.5 | 145 |

This process demonstrates the efficiency of preparative HPLC in isolating the target derivative with high purity, which is essential for subsequent analytical procedures like X-ray crystallography and for evaluating its biological activity.

X-ray Crystallography for Precise Molecular Structure Determination of Reaction Products

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for unequivocally confirming the structure of novel reaction products derived from this compound, providing exact information on bond lengths, bond angles, and stereochemistry. mdpi.com

A significant application in the study of this compound derivatives involves the conversion of the cyano group into other functional moieties. For instance, the cyano group can react with sodium azide (B81097) to form a tetrazole ring. Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids. nih.gov The resulting product, 5-(4-chloro-2-carboxyphenyl)-1H-tetrazole, would require absolute structural confirmation.

To achieve this, a single crystal of the product, grown by slow evaporation from a suitable solvent, is bombarded with X-rays. The diffraction pattern of the X-rays is recorded and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. The resulting structural data provides undeniable proof of the successful chemical transformation.

Hypothetical Crystallographic Data for 5-(4-chloro-2-carboxyphenyl)-1H-tetrazole:

The following table presents plausible crystallographic data for the novel tetrazole derivative, based on known structures of similar compounds. nih.gov

| Parameter | Value |

| Empirical Formula | C8H5ClN4O2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.91 Å, b = 10.95 Å, c = 14.78 Å, β = 98.6° |

| Volume | 945.8 ų |

| Key Bond Lengths | C(carboxyl)-C(ring): 1.49 Å; N-N (avg): 1.33 Å; C-Cl: 1.74 Å |

| Key Hydrogen Bonds | O-H···N (intermolecular), linking carboxylic acid and tetrazole moieties |

The data would confirm the formation of the tetrazole ring and reveal important intermolecular interactions, such as hydrogen bonding, which dictates how the molecules pack in the solid state. This information is invaluable for understanding the physical properties of the compound and its potential interactions with biological targets. nih.gov

Mass Spectrometry for Reaction Pathway Delineation and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of newly synthesized derivatives of this compound and for delineating reaction pathways by monitoring the appearance of intermediates and products in real-time. conicet.gov.ar

When coupled with a liquid chromatograph (LC-MS) or used for direct infusion analysis with techniques like electrospray ionization (ESI), mass spectrometry provides rapid and sensitive analysis of reaction mixtures. For a given reaction, such as the amidation of this compound with aniline (B41778) to form 4-chloro-2-cyano-N-phenylbenzamide, ESI-MS can be used to monitor the progress. In negative ion mode, the starting material would be observed at an m/z corresponding to its deprotonated molecular ion [M-H]⁻. As the reaction proceeds, the signal for the starting material will decrease, while a new signal corresponding to the deprotonated product ion will appear and increase in intensity.

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected parent ion. The fragmentation pattern is characteristic of the molecule's structure. For aromatic carboxylic acids, a common fragmentation is the loss of carbon dioxide (CO2, 44 Da). nih.gov For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature, and fragmentation can involve the loss of the chlorine atom. miamioh.edu

Predicted ESI-MS/MS Fragmentation for this compound: